1-Methylenepyrrolizidine
Overview
Description
1-Methylenepyrrolizidine is a heterocyclic organic compound that belongs to the class of pyrrolizidine alkaloids. These compounds are known for their complex structures and significant biological activities. Pyrrolizidine alkaloids are naturally occurring in various plant species and are often associated with both beneficial and toxic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methylenepyrrolizidine can be synthesized through several methods. One classical approach involves the 1,3-dipolar cycloaddition between a nitrone and an olefin, which provides regio- and stereoselectivity . Another method includes the intramolecular Mannich reaction, which introduces the C(1)–C(7a) bond in 1-hydroxymethyl pyrrolizidines .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions can vary depending on the desired application and the availability of starting materials .
Chemical Reactions Analysis
Types of Reactions: 1-Methylenepyrrolizidine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of N-oxides, which are common derivatives of pyrrolizidine alkaloids.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and peracids.
Reduction: Typical reagents are hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides and organometallic compounds are frequently used.
Major Products: The major products formed from these reactions include N-oxides, amine derivatives, and various substituted pyrrolizidines .
Scientific Research Applications
1-Methylenepyrrolizidine has a wide range of applications in scientific research:
Mechanism of Action
1-Methylenepyrrolizidine can be compared with other pyrrolizidine alkaloids such as senecionine, seneciphylline, and jacobine. These compounds share similar structural features but differ in their specific biological activities and toxicities . The uniqueness of this compound lies in its specific reactivity and the range of applications it offers in various fields of research .
Comparison with Similar Compounds
- Senecionine
- Seneciphylline
- Jacobine
Properties
IUPAC Name |
7-methylidene-1,2,3,5,6,8-hexahydropyrrolizine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N/c1-7-4-6-9-5-2-3-8(7)9/h8H,1-6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVJAUSAOZOLUJQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CCN2C1CCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20398416 | |
Record name | 1H-Pyrrolizine, hexahydro-1-methylene- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20398416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6029-70-5 | |
Record name | NSC89941 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89941 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1H-Pyrrolizine, hexahydro-1-methylene- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20398416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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